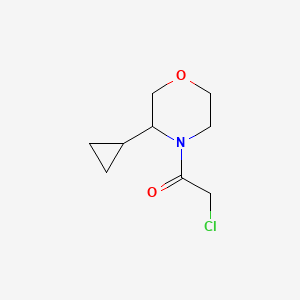
3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of this compound is C8H9BrN2 . The InChI string isInChI=1S/C8H9BrN2/c9-7-3-6-4-10-2-1-8(6)11-5-7/h3,5,10H,1-2,4H2 . The Canonical SMILES string is C1CNCC2=C1N=CC(=C2)Br . Physical And Chemical Properties Analysis
The molecular weight of this compound is 213.07 g/mol . It has a complexity of 140 . The topological polar surface area is 24.9 Ų . It has 1 hydrogen bond donor count and 2 hydrogen bond acceptor count . The exact mass and monoisotopic mass are both 211.99491 g/mol .Aplicaciones Científicas De Investigación
Bromination and Amination Reactions
Naphthyridines and their derivatives undergo interesting chemical transformations, such as bromination and amination, which are critical for the synthesis of various organic compounds. For instance, thieno-fused naphthyridines have been successfully brominated, leading to regioselective bromination in certain positions. This provides a pathway for synthesizing compounds with specific substituents critical in organic synthesis and pharmacology (J. Malm et al., 1994).
Synthetic Approaches
The synthesis of tetrahydro-naphthyridines from brominated precursors is a key area of research. Reductive amination and other synthetic strategies have been developed to create a variety of naphthyridine derivatives. These synthetic methods are essential for producing compounds used in medicinal chemistry and materials science (Dmytro Sierov et al., 2020).
Pharmacological Applications
Some derivatives of naphthyridines exhibit potential pharmacological activities. For example, certain naphthyridine compounds have been evaluated for their inhibitory effects on acetylcholinesterase, an enzyme target for treating neurodegenerative diseases like Alzheimer's. This demonstrates the relevance of these compounds in designing new therapeutic agents (S. Vanlaer et al., 2009).
Novel Organic Transformations
Naphthyridine derivatives are also involved in unique organic reactions, leading to novel compounds with unexpected structures and properties. These transformations are crucial for expanding the toolkit of organic synthesis, allowing for the creation of new materials and drugs with specific functions (S. Sirakanyan et al., 2014).
Safety and Hazards
Propiedades
IUPAC Name |
3-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2.2ClH/c9-7-3-6-4-10-2-1-8(6)11-5-7;;/h3,5,10H,1-2,4H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWMQONBAXDTPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=CC(=C2)Br.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrCl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-Chlorophenyl)sulfanyl]acetohydrazide hydrochloride](/img/structure/B1457345.png)

![2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B1457349.png)
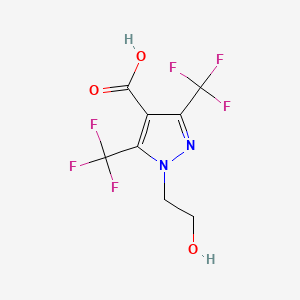
![3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1457352.png)
![(7S)-7-methyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1457354.png)
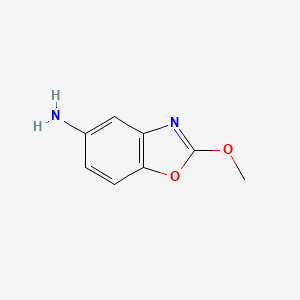
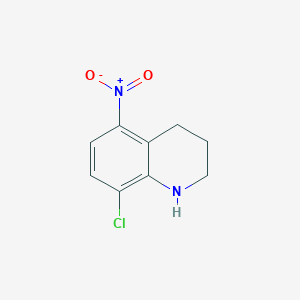
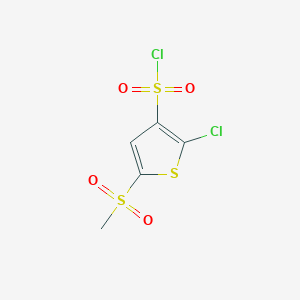

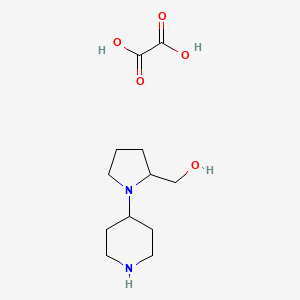

![2-[(2-Methylpropyl)sulfanyl]ethan-1-amine hydrochloride](/img/structure/B1457365.png)
